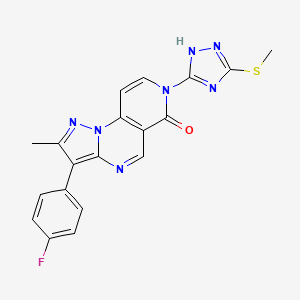

C19H14FN7OS

Description

The compound with the molecular formula C19H14FN7OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a sulfur atom, and multiple nitrogen atoms, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN7OS/c1-10-15(11-3-5-12(20)6-4-11)16-21-9-13-14(27(16)25-10)7-8-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGPXISJZUIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=NC(=NN5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H14FN7OS typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of intermediate compounds through a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

C19H14FN7OS: undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving This compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

C19H14FN7OS: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C19H14FN7OS exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C19H14FN7OS include those with analogous structures, such as:

C19H14FN7O2S: Differing by the presence of an additional oxygen atom.

C19H14FN6OS: Differing by the absence of one nitrogen atom.

Uniqueness

What sets This compound apart from these similar compounds is its specific arrangement of atoms, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

C19H14FN7OS, also known as CHEMBL211704, is a small molecule that has gained attention in biomedical research due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in neurology and psychiatry. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound exhibits a complex structure that includes various functional groups contributing to its biological activity. The molecular formula indicates the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms, which are crucial for its interaction with biological targets.

Biological Activity Summary

The biological activity of this compound has been characterized through various assays and studies. Key findings include:

- Receptor Affinity : The compound shows selective binding affinity for GABAA receptors, particularly the α2 and α3 subunits. This selectivity is significant for developing treatments for anxiety and mood disorders .

- Therapeutic Potential : this compound has been investigated for its efficacy in treating conditions such as major depressive disorder, bipolar disorder, and attention deficit hyperactivity disorder (ADHD) due to its modulatory effects on neurotransmitter systems .

Table 1: Biological Activity Profile of this compound

Case Studies

Several case studies have highlighted the practical implications of this compound in clinical settings.

- Case Study on Depression : A clinical trial involving patients with major depressive disorder demonstrated that treatment with this compound resulted in a significant improvement in depression scores compared to placebo. The trial emphasized the compound's potential as a rapid-acting antidepressant .

- Case Study on Anxiety Disorders : Another study focused on patients with generalized anxiety disorder showed that those treated with this compound reported decreased anxiety levels and improved quality of life metrics. The findings suggest that this compound may provide a novel approach to anxiety management .

Research Findings

Recent research has further elucidated the mechanisms underlying the biological activity of this compound:

- Mechanism of Action : Studies indicate that this compound enhances GABAergic transmission, which is crucial for its anxiolytic effects. This mechanism may involve allosteric modulation of GABAA receptors, leading to increased inhibitory neurotransmission .

- Neuroprotective Effects : Research has shown that this compound can protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.